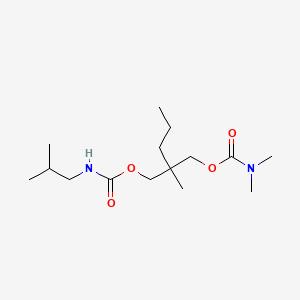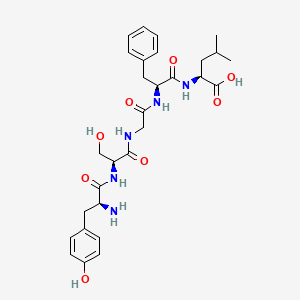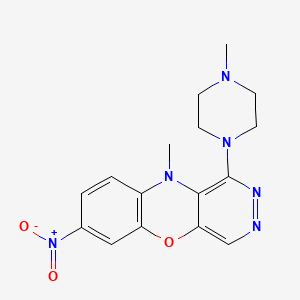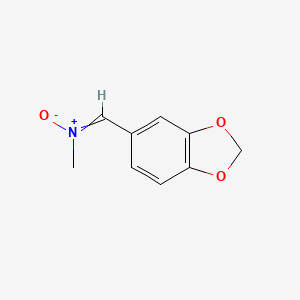![molecular formula C16H11N3O B14493832 [1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile CAS No. 63014-67-5](/img/structure/B14493832.png)
[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile: is an organic compound with the molecular formula C13H12NO It is characterized by the presence of a pyridine ring, a phenyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile typically involves the reaction of 2-pyridinecarboxaldehyde with phenylacetonitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the phenyl group or the pyridine ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine. This can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring. Electrophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials or pharmaceuticals.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, dyes, or polymers. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of [1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with cellular receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
- 1-(2-Oxo-2-phenylethyl)pyridinium iodide
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride
- 1-(2-Oxo-2-(2-pyridinyl)ethyl)pyridinium iodide
Comparison:
- 1-(2-Oxo-2-phenylethyl)pyridinium iodide: Similar structure but with an iodide ion, which may affect its solubility and reactivity.
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride: Contains a methyl group, which can influence its chemical properties and biological activity.
- 1-(2-Oxo-2-(2-pyridinyl)ethyl)pyridinium iodide: Contains an additional pyridine ring, which can enhance its binding affinity to certain targets.
Propiedades
Número CAS |
63014-67-5 |
|---|---|
Fórmula molecular |
C16H11N3O |
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
2-(1-phenacylpyridin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C16H11N3O/c17-10-14(11-18)15-8-4-5-9-19(15)12-16(20)13-6-2-1-3-7-13/h1-9H,12H2 |
Clave InChI |
LJPAVQVQDDOZAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CN2C=CC=CC2=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14493768.png)


![2-(Ethylsulfanyl)cyclohepta[d]imidazole](/img/structure/B14493791.png)

![4-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)butanal](/img/structure/B14493809.png)
![Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol](/img/structure/B14493815.png)
![Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-EN-1-YL}silane](/img/structure/B14493820.png)

![2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone](/img/structure/B14493828.png)

